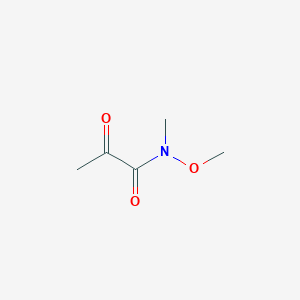

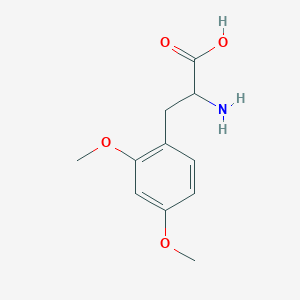

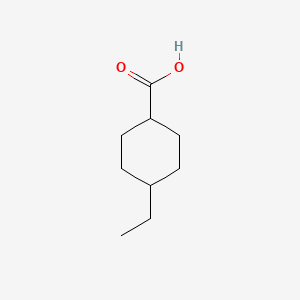

![molecular formula C12H13N3 B3030568 Pyridine, 2-[4-(hydrazinylmethyl)phenyl]- CAS No. 920757-34-2](/img/structure/B3030568.png)

Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-

Vue d'ensemble

Description

Pyridine derivatives, specifically those substituted with hydrazinylmethyl groups, have been the subject of various studies due to their interesting structural motifs and potential applications in different fields of chemistry. The compound "Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-" is not directly mentioned in the provided papers, but the research on related pyridine and hydrazine derivatives can offer insights into its characteristics and behavior .

Synthesis Analysis

The synthesis of pyridine derivatives with hydrazinyl groups has been explored through various methods. For instance, a one-pot synthesis method for 2-alkyl- and 2-phenyl-5-hydrazinopyridine has been developed, which involves nucleophilic addition on pyridine by alkyl or phenyl lithium reagents, followed by a reaction with di-t-butyl azodicarboxylate and mild air oxidation . Another study describes the synthesis of a series of pyridine derivatives, including 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile, through reactions with hydrazine hydrate . These methods provide a foundation for the synthesis of "Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-" and similar compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is significantly influenced by the presence of substituents. X-ray diffraction and quantum chemical DFT analysis have been used to determine the crystal and molecular structures of such compounds . The presence of a hydrazino group can lead to the formation of intra- and inter-molecular hydrogen bonds, which can affect the conformation and stability of the molecule . The introduction of different functional groups can result in various supramolecular structures, as observed in the study of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine derivatives .

Chemical Reactions Analysis

The reactivity of hydrazine-substituted pyridine derivatives has been investigated in several studies. For example, the reaction of hydrazide with different reagents can lead to the formation of various pyrazolo-[3,4-b]-pyridine derivatives . The hydrazo group in these compounds can also participate in double nucleophilic addition reactions . These reactions highlight the versatility of hydrazine-substituted pyridine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The introduction of a hydrazino group can influence the vibrational characteristics of the molecule, as evidenced by IR and Raman spectroscopy studies . The electronic properties, such as excited states and absorption spectra, have also been examined, revealing that the hydrazo-bridge plays a role in electronic transitions . Additionally, the solubility, melting points, and thermal stability of these compounds can vary depending on the nature of the substituents and the overall molecular architecture .

Applications De Recherche Scientifique

Chemical and Structural Diversity

Pyridine derivatives, including 2-[4-(hydrazinylmethyl)phenyl]pyridine, exhibit remarkable chemical and structural diversity, contributing to various fields such as coordination chemistry, pharmaceuticals, and material science. For instance, Boča et al. (2011) reviewed the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their synthesis, properties, and applications in creating complex compounds with significant magnetic, spectroscopic, and biological activities (Boča, Jameson, & Linert, 2011).

Medicinal Importance

The medicinal significance of pyridine derivatives is well-documented, with applications spanning from antiviral to anticancer therapies. Altaf et al. (2015) summarized the biological activities of various pyridine derivatives, noting their presence in clinical use and their increasing importance in modern medicinal applications (Altaf et al., 2015). Similarly, Abu-Taweel et al. (2022) discussed the role of pyridine derivatives in medicinal applications and chemosensing, highlighting their potential as biologically active compounds and chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Catalysis and Synthesis

Pyridine derivatives are crucial in catalysis and synthetic chemistry, facilitating the development of novel compounds with potential pharmaceutical applications. Parmar et al. (2023) focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, underscoring the role of pyridine derivatives in developing lead molecules for medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

The incorporation of pyridine rings into optoelectronic materials has been explored due to their potential in creating novel luminescent and electronic devices. Lipunova et al. (2018) reviewed the application of quinazoline and pyrimidine derivatives, including pyridine-based compounds, in optoelectronic materials, highlighting their role in fabricating materials for organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Agrochemical Applications

The utility of pyridine derivatives extends to the agrochemical industry, where they serve as key components in pesticides and fungicides. Guan et al. (2016) reviewed the discovery of pyridine-based agrochemicals, emphasizing the importance of Intermediate Derivatization Methods in enhancing the efficiency of discovering novel lead compounds in the agrochemical field (Guan, Liu, Sun, Xie, & Wang, 2016).

Propriétés

IUPAC Name |

(4-pyridin-2-ylphenyl)methylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-15-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8,15H,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNGWEBDULUSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470927 | |

| Record name | Pyridine, 2-[4-(hydrazinylmethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920757-34-2 | |

| Record name | Pyridine, 2-[4-(hydrazinylmethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

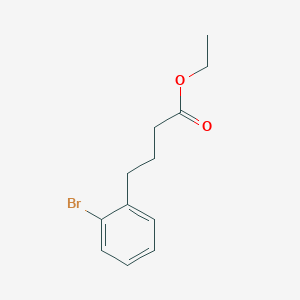

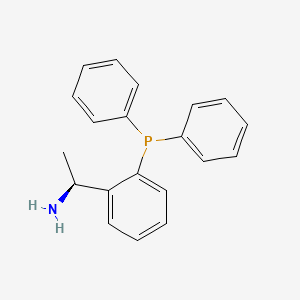

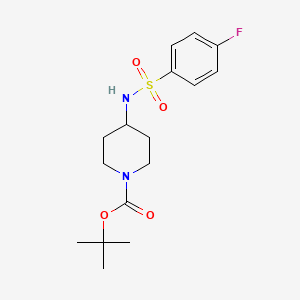

![tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3030494.png)

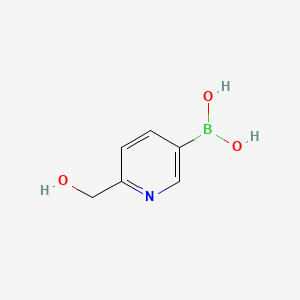

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)